molecular formula C14H16N4O B7470908 N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide

N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide

Cat. No. B7470908
M. Wt: 256.30 g/mol
InChI Key: RLBIDNVQXFKJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent regulation of gene expression. This results in the downregulation of genes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. The compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, in the tumor microenvironment.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of these proteins in disease. However, the compound has limited solubility and stability, which can affect its efficacy in vivo. Additionally, the high cost and complex synthesis method of N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another direction is the investigation of N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, further research is needed to understand the role of BET proteins in various diseases and to identify biomarkers that can predict response to BET inhibitors.

Synthesis Methods

N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide can be synthesized through a multistep process involving several chemical reactions. The synthesis method involves the coupling of an imidazole derivative with a pyridine carboxylic acid, followed by cyclization and further functionalization. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.

properties

IUPAC Name

N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(17-12-3-1-2-4-12)11-5-6-13(16-9-11)18-8-7-15-10-18/h5-10,12H,1-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBIDNVQXFKJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.